molecular formula C17H19F6NO4 B12984223 (S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12984223
M. Wt: 415.33 g/mol
InChI Key: KBAIKGYJJCTTBV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of trifluoromethyl groups and a tert-butoxycarbonyl-protected amino group makes it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amino acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amino acid.

    Introduction of the Benzyl Group: The benzyl group with trifluoromethyl substituents is introduced via a nucleophilic substitution reaction.

    Final Product Formation: The final product is obtained after purification, typically using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amino acid.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The Boc-protected amino group can be selectively deprotected to reveal the active amino acid, which can then interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3,5-Dimethylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-2-(3,5-Dichlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-2-(3,5-Difluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

The presence of trifluoromethyl groups in (S)-2-(3,5-Bis(trifluoromethyl)benzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid distinguishes it from similar compounds. These groups confer unique electronic and steric properties, enhancing the compound’s reactivity and stability in various chemical reactions.

Properties

Molecular Formula

C17H19F6NO4

Molecular Weight

415.33 g/mol

IUPAC Name

(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-8-10(13(25)26)4-9-5-11(16(18,19)20)7-12(6-9)17(21,22)23/h5-7,10H,4,8H2,1-3H3,(H,24,27)(H,25,26)/t10-/m0/s1

InChI Key

KBAIKGYJJCTTBV-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.